molecular formula C7H10O3 B072876 3-acetyl-3-methyldihydrofuran-2(3H)-one CAS No. 1123-19-9

3-acetyl-3-methyldihydrofuran-2(3H)-one

Cat. No. B072876
CAS RN: 1123-19-9
M. Wt: 142.15 g/mol
InChI Key: VKDGCPFTXXDWQJ-UHFFFAOYSA-N
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Description

"3-acetyl-3-methyldihydrofuran-2(3H)-one" is a compound that can be synthesized from renewable resources, such as furfural or levulinic acid. While the specific compound is not directly mentioned, related research on similar furan derivatives indicates a broad interest in these compounds for their potential applications in organic chemistry, especially in environmentally benign synthesis strategies due to their renewable origins and promising chemical properties.

Synthesis Analysis

The synthesis of closely related furan derivatives often involves regioselective methods to obtain multi-substituted dihydrofurans, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. An efficient protocol for synthesizing trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans demonstrates the versatility and potential of furan derivatives in synthetic chemistry, confirming the structural diversity achievable through targeted synthesis approaches (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of furan derivatives, including "3-acetyl-3-methyldihydrofuran-2(3H)-one," can be elucidated through various spectroscopic techniques, including IR, NMR, and MS. The detailed analysis of the molecular structure plays a crucial role in understanding the compound's reactivity and properties. Research on similar molecules has utilized DFT/B3LYP method with 6-31G(d) basis set for quantum chemical computations, providing insights into the molecular structure, vibrational frequencies, and electronic properties (Gökce et al., 2014).

Chemical Reactions and Properties

Furan derivatives participate in various chemical reactions, demonstrating a wide range of reactivities. The oligomerization of 2-methylfuran, for example, leads to complex products with unique structures and properties, indicating the potential for "3-acetyl-3-methyldihydrofuran-2(3H)-one" to undergo similar complex reactions (Ishigaki & Shono, 1974).

Physical Properties Analysis

The physical properties of furan derivatives, such as boiling point, miscibility with water, and stability, make them appealing for various applications in organic chemistry. The low miscibility with water and remarkable stability compared to other cyclic-based solvents highlight the unique characteristics of these compounds for synthesis and processing applications (Pace et al., 2012).

Scientific Research Applications

  • Oligomerization Studies : Ishigaki & Shono (1974) investigated the oligomerization of 2-methylfuran, which can yield products related to "3-acetyl-3-methyldihydrofuran-2(3H)-one." They found that treatment with phosphoric acid produces tetrameric products, which form acetates and equimolar adducts with maleic anhydride (Ishigaki & Shono, 1974).

  • Methylation Reactions : Elix & Ferguson (1973) explored the methylation of 3-acylbenzofuran-2(3H)-ones, which is structurally related to "3-acetyl-3-methyldihydrofuran-2(3H)-one." They studied various methylation reactions and their mechanisms, providing insights into the tautomeric forms of these compounds (Elix & Ferguson, 1973).

  • Spectroscopic Analysis : Shalaby et al. (1995) performed a structural and spectroscopic analysis of a related compound, which could inform the understanding of the chemical properties of "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Shalaby et al., 1995).

  • Isomerization Research : Lifshitz & Laskin (1994) studied the isomerization of 2-methyl-4,5-dihydrofuran, which is relevant to understanding the behavior of "3-acetyl-3-methyldihydrofuran-2(3H)-one" under various conditions (Lifshitz & Laskin, 1994).

  • Kinetic Studies : Bellobono et al. (1976) examined the base-catalyzed condensation of 5-methylfuran-2(3H)-one, which can offer insights into reaction kinetics and mechanisms relevant to "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Bellobono et al., 1976).

  • Acetylation Studies : Nazarova et al. (1973) focused on the acylation of 3-methylfuran, leading to the formation of compounds like 2-acetyl-3-methylfuran, which are structurally related to "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Nazarova et al., 1973).

  • Spectroscopic and Quantum Chemical Studies : Gökce et al. (2014) conducted spectroscopic and quantum chemical studies on a related molecule, providing valuable information on molecular structure and properties (Gökce et al., 2014).

  • Microwave Spectroscopy : Van et al. (2016) used microwave spectroscopy to study 2-acetyl-5-methylfuran, providing insights into the molecular behavior of similar compounds (Van et al., 2016).

Safety And Hazards

“3-acetyl-3-methyldihydrofuran-2(3H)-one” has some toxicity and can irritate the skin and mucous membranes . It should be handled with care, using appropriate personal protective equipment, and stored according to regulations for flammable and toxic chemicals .

properties

IUPAC Name

3-acetyl-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)7(2)3-4-10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGCPFTXXDWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864258
Record name 3-Acetyl-3-methyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-3-methyldihydrofuran-2(3H)-one

CAS RN

1123-19-9
Record name 3-Acetyldihydro-3-methyl-2(3H)-furanone
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Record name alpha-Acetyl-alpha-methyl-gamma-butyrolactone
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Record name 1123-19-9
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Record name α-acetyl-α-methyl-γ-butyrolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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